![molecular formula C12H21N3 B13259032 N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine](/img/structure/B13259032.png)
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine is a compound that features a pyrazole ring substituted with a cyclohexanamine group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine typically involves the alkylation of 1,5-dimethylpyrazole with cyclohexylmethylamine. One common method employs dimethylsulfate (DMS) in an alkaline medium as the alkylation agent . The reaction is carried out in a 20% aqueous solution of NaOH at 70°C. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include solvents like dichloromethane or tetrahydrofuran (THF), and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, forming complexes that can inhibit enzyme activity or modulate receptor function . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine can be compared with other pyrazole derivatives, such as:
1,5-Dimethylpyrazole: A simpler pyrazole derivative without the cyclohexanamine group, used in similar applications but with different reactivity and properties.
Hydrazine-coupled pyrazoles: Compounds with hydrazine groups that exhibit potent antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C12H21N3/c1-10-11(9-14-15(10)2)8-13-12-6-4-3-5-7-12/h9,12-13H,3-8H2,1-2H3 |
InChI Key |
GTCIFXUWESHEFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


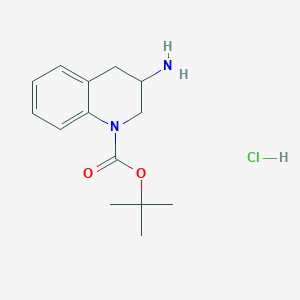
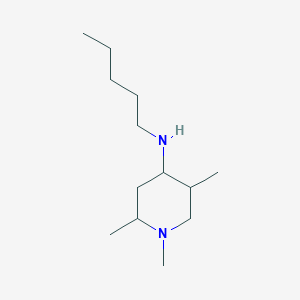

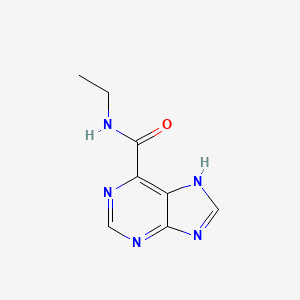

![1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13258973.png)
![2-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13258982.png)


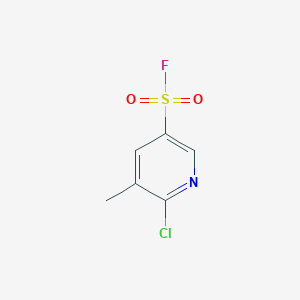

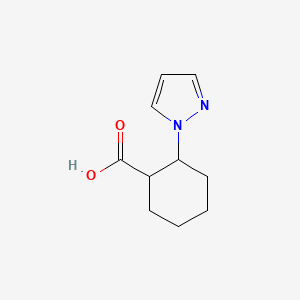
![tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13259027.png)

